molecular formula C23H20N2O B8231784 (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8231784
M. Wt: 340.4 g/mol
InChI Key: GJFIGMWTXXEXPF-FCHUYYIVSA-N
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Description

(4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is notable for its structural complexity, featuring a cyclopropyl group attached to a pyridine ring, and two phenyl groups attached to an oxazoline ring. The stereochemistry at the 4 and 5 positions of the oxazoline ring is specified as (4S,5R), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For instance, starting from a 2-amino-2-phenylethanol and a 2-cyclopropylpyridine-6-carboxylic acid, the cyclization can be facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Grignard reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can occur at the oxazoline ring or the pyridine ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving oxazoline rings. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of the compound allow it to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its rigid and complex structure.

Mechanism of Action

The mechanism of action of (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various biochemical transformations. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    (4S,5R)-2-(6-Phenylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can translate into different reactivity and interaction profiles, which can be advantageous in specific applications, such as selective catalysis or targeted drug design.

Properties

IUPAC Name

(4S,5R)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFIGMWTXXEXPF-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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